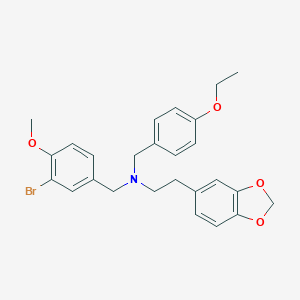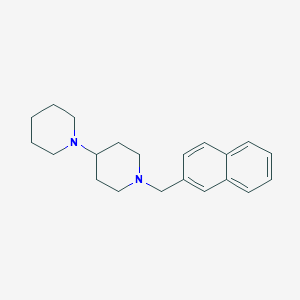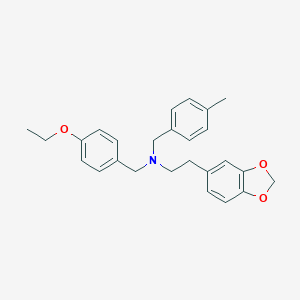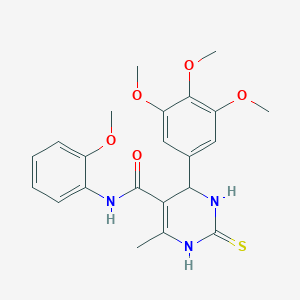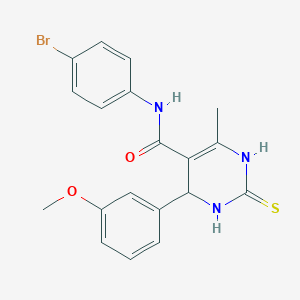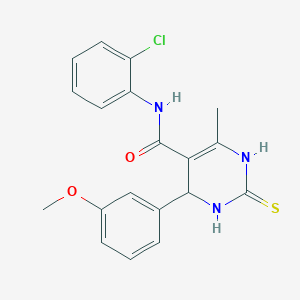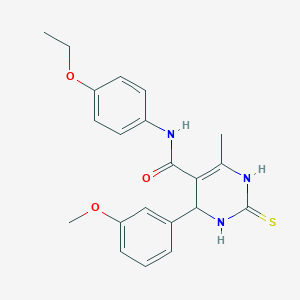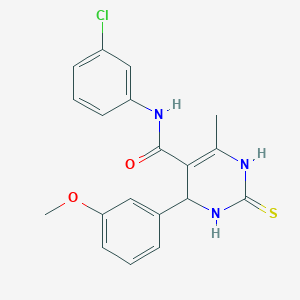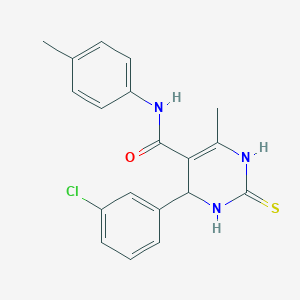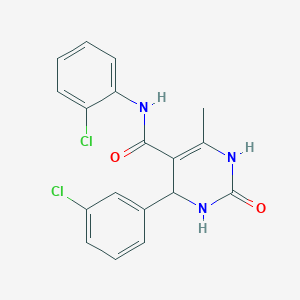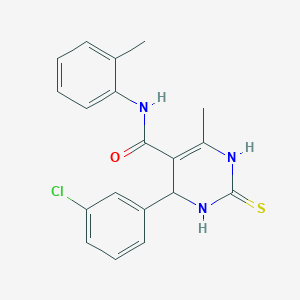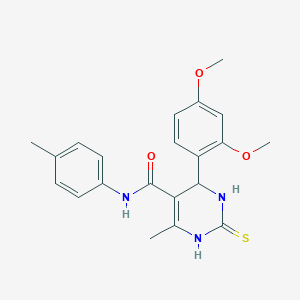![molecular formula C19H14Cl2O5 B409657 8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409657.png)
8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione is a complex organic compound with the molecular formula C19H14Cl2O5 and a molecular weight of 393.2 g/mol This compound is characterized by its unique spiro structure, which includes a furan ring and two dioxaspirodecane units
Méthodes De Préparation
The synthesis of 8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione involves several steps. One common method includes the reaction of 2,4-dichlorophenylfuran with a suitable aldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to a spirocyclization reaction to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Analyse Des Réactions Chimiques
8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the replacement of chlorine atoms with other functional groups.
Applications De Recherche Scientifique
8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione can be compared with similar compounds such as:
8-((5-(4-Chlorophenyl)-2-furyl)methylene)-6,10-dioxaspiro(4.5)decane-7,9-dione: This compound has a similar spiro structure but with a different substituent on the furan ring.
3-(5-Methyl-2-furyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide: This compound has a different core structure but shares some functional groups with the target compound.
The uniqueness of 8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4
Propriétés
Formule moléculaire |
C19H14Cl2O5 |
|---|---|
Poids moléculaire |
393.2g/mol |
Nom IUPAC |
8-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C19H14Cl2O5/c20-11-3-5-13(15(21)9-11)16-6-4-12(24-16)10-14-17(22)25-19(26-18(14)23)7-1-2-8-19/h3-6,9-10H,1-2,7-8H2 |
Clé InChI |
JCEQNCXPTNBQBM-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)OC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O2 |
SMILES canonique |
C1CCC2(C1)OC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE](/img/structure/B409575.png)
